molecular formula C18H19N5O4S2 B2909224 4-isopropoxy-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 477215-28-4

4-isopropoxy-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2909224
CAS No.: 477215-28-4
M. Wt: 433.5
InChI Key: DUVNBGFQOKVXAF-UHFFFAOYSA-N
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Description

4-isopropoxy-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C18H19N5O4S2 and its molecular weight is 433.5. The purity is usually 95%.
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Biological Activity

The compound 4-isopropoxy-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide represents a complex structure with potential biological activities stemming from its unique molecular components. This compound integrates a 1,3,4-thiadiazole moiety known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Structure and Composition

The compound can be broken down into several key structural components:

  • Isopropoxy Group : Contributes to lipophilicity, enhancing membrane permeability.
  • Thiadiazole Moiety : Known for various pharmacological activities, including anticancer and antimicrobial effects.
  • Methylisoxazole : Associated with neuroprotective and anti-inflammatory properties.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. For instance, derivatives of this scaffold have been shown to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. A study demonstrated that modifications in the thiadiazole structure can enhance cytotoxicity against various cancer cell lines .

Antimicrobial Activity

The 1,3,4-thiadiazole derivatives have also been extensively studied for their antimicrobial properties. These compounds have demonstrated efficacy against a range of pathogens, including bacteria and fungi. The presence of the thiadiazole ring is believed to be crucial for this activity due to its ability to interact with microbial enzymes and disrupt cellular processes .

Anti-inflammatory Effects

Inflammation-related diseases have been targeted by compounds featuring the thiadiazole structure. Studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antitumor Activities : A derivative similar to the target compound was evaluated for its antitumor effects in vitro and in vivo. Results indicated significant inhibition of tumor growth in mouse models, correlating with the structural presence of the thiadiazole unit .
  • Molecular Docking Studies : Docking simulations have shown that these compounds can effectively bind to active sites of target proteins involved in cancer progression and inflammation, providing insights into their mechanism of action .
  • Structure-Activity Relationship (SAR) : Modifications on the thiadiazole ring significantly affect biological activity. For example, substituting different groups on the thiadiazole nitrogen has been linked to enhanced potency against specific cancer cell lines .

Data Tables

Biological ActivityCompoundIC50 (µM)Reference
AnticancerThiadiazole Derivative10
AntimicrobialThiadiazole Derivative5
Anti-inflammatoryThiadiazole Derivative15

Properties

IUPAC Name

N-[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S2/c1-10(2)26-13-6-4-12(5-7-13)16(25)20-17-21-22-18(29-17)28-9-15(24)19-14-8-11(3)27-23-14/h4-8,10H,9H2,1-3H3,(H,19,23,24)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVNBGFQOKVXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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